
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is substituted with a carboxamide group and a diphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene backbone: This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the carboxamide group: This step involves the reaction of the fluorene derivative with an appropriate amine, such as diphenylamine, in the presence of a coupling reagent like carbodiimide.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene derivatives: Compounds with similar fluorene backbones but different substituents.
Carboxamides: Compounds with carboxamide functional groups but different aromatic or aliphatic backbones.
Diphenyl derivatives: Compounds with diphenyl groups attached to various backbones.
Uniqueness
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is unique due to the combination of its fluorene backbone, carboxamide group, and diphenyl substituents This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propriétés
Numéro CAS |
117836-69-8 |
|---|---|
Formule moléculaire |
C26H21NO2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
3-oxo-N,1-diphenyl-1,2,9,9a-tetrahydrofluorene-2-carboxamide |
InChI |
InChI=1S/C26H21NO2/c28-23-16-21-20-14-8-7-11-18(20)15-22(21)24(17-9-3-1-4-10-17)25(23)26(29)27-19-12-5-2-6-13-19/h1-14,16,22,24-25H,15H2,(H,27,29) |
Clé InChI |
CYLDRVJBXRVIDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(=O)C=C2C3=CC=CC=C31)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


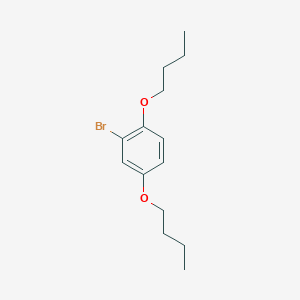
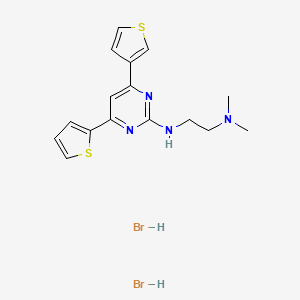

![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
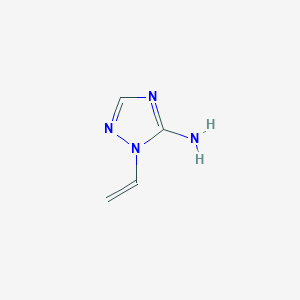
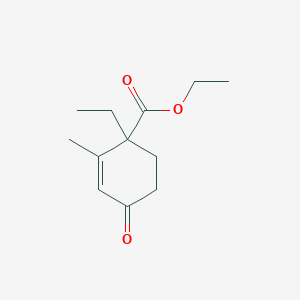
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)



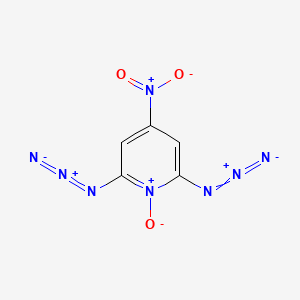
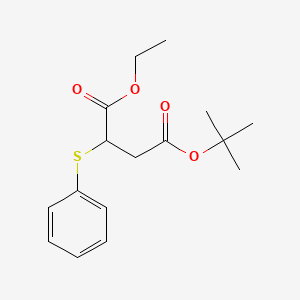
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
